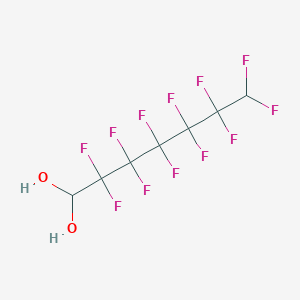

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol is a fluorinated organic compound characterized by the presence of multiple fluorine atoms attached to a heptane backbone. This compound is known for its unique chemical properties, including high thermal stability, low surface energy, and resistance to chemical reactions. These properties make it valuable in various industrial and scientific applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol typically involves the fluorination of heptane-1,1-diol. One common method is the reaction of heptane-1,1-diol with fluorinating agents such as sulfur tetrafluoride or trifluoroacetic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The process includes steps for purification and isolation of the final product to ensure high purity and yield.

化学反应分析

Types of Reactions

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the diol into other fluorinated alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.

科学研究应用

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol has several scientific research applications:

Chemistry: Used as a building block for synthesizing other fluorinated compounds.

Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

Medicine: Explored for its role in developing new pharmaceuticals with enhanced properties.

Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants due to its low surface energy and chemical resistance.

作用机制

The mechanism by which 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol exerts its effects is primarily related to its fluorinated structure. The presence of multiple fluorine atoms enhances the compound’s stability and resistance to degradation. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and hydrogen bonding.

相似化合物的比较

Similar Compounds

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: Another fluorinated diol with similar properties but a different carbon chain length.

2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane-1,1-diol: A compound with an additional fluorine atom, offering slightly different chemical properties.

Uniqueness

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol is unique due to its specific fluorination pattern and carbon chain length, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring high thermal stability and chemical resistance.

生物活性

2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptane-1,1-diol (CAS Number: 104333-00-8) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound through various studies and data analyses.

The compound is characterized by its dodecafluorinated structure which contributes to its hydrophobicity and stability. It is primarily used in industrial applications and research contexts.

| Property | Value |

|---|---|

| Molecular Formula | C7H2F12O2 |

| Molecular Weight | 410.010 g/mol |

| Melting Point | Not Available |

| Solubility | Insoluble in water |

| Density | Not Available |

Toxicological Studies

Recent studies have indicated that dodecafluoroheptane-1,1-diol exhibits significant biological activity that may impact human health and environmental safety. It has been classified as a potential endocrine disruptor. The following effects have been documented:

- Reproductive Toxicity : The compound has shown potential reproductive toxicity in animal models.

- Neurotoxicity : Some studies suggest neurotoxic effects at high concentrations.

- Aquatic Toxicity : It poses risks to aquatic life due to its persistence in the environment.

Case Study 1: Reproductive Toxicity Assessment

In a study published in Environmental Health Perspectives, researchers evaluated the reproductive toxicity of dodecafluoroheptane-1,1-diol in rodent models. The findings indicated a significant decrease in fertility rates among exposed groups compared to control groups. The study concluded that the compound could interfere with hormonal regulation.

Case Study 2: Neurotoxicity Evaluation

A research article in Toxicological Sciences assessed the neurotoxic effects of various fluorinated compounds including dodecafluoroheptane-1,1-diol. The study utilized behavioral assays and biochemical markers to evaluate neurotoxicity. Results indicated that exposure led to altered behavior patterns and increased oxidative stress markers in the brain.

The biological activity of dodecafluoroheptane-1,1-diol is believed to be linked to its ability to interact with cellular membranes due to its hydrophobic nature. This interaction may disrupt normal cellular functions and lead to adverse biological outcomes.

Table 2: Mechanism Insights

| Mechanism | Description |

|---|---|

| Membrane Disruption | Alters membrane fluidity and integrity |

| Hormonal Interference | Mimics or blocks hormone receptors |

| Oxidative Stress Induction | Increases reactive oxygen species (ROS) levels |

Regulatory Status

Due to its potential toxicological effects, dodecafluoroheptane-1,1-diol is monitored under various environmental regulations. It is included in lists of substances of concern due to its persistence and bioaccumulation potential.

Table 3: Regulatory Listings

| Regulation Body | Status |

|---|---|

| European Chemicals Agency (ECHA) | Listed as a substance of very high concern (SVHC) |

| U.S. Environmental Protection Agency (EPA) | Under review for potential regulation |

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F12O2/c8-1(9)3(10,11)5(14,15)7(18,19)6(16,17)4(12,13)2(20)21/h1-2,20-21H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPJWMXVKNDLCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379819 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812-87-3 |

Source

|

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptane-1,1-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。